molecular formula C17H16N4O3 B2650111 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide CAS No. 1286717-35-8

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide

Cat. No.: B2650111
CAS No.: 1286717-35-8
M. Wt: 324.34
InChI Key: LMICDVFFRAOKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide is a complex organic compound that features a combination of furan, pyridazine, and pyridine rings

Preparation Methods

The synthesis of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan and pyridazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, bases, and solvents like dichloromethane or ethanol. Industrial production methods would likely involve optimization of these reactions for higher yield and purity, possibly using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and furan rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar compounds to 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-yl)propanamide include other heterocyclic compounds with furan, pyridazine, or pyridine rings. These compounds may share similar chemical properties but differ in their specific functional groups and overall structure, leading to unique reactivity and applications. Examples include:

  • 3-(furan-2-yl)-6-oxopyridazine
  • 2-methyl-N-(pyridin-3-yl)propanamide
  • Pyridazine derivatives with various substituents

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-12(17(23)19-13-4-2-8-18-10-13)11-21-16(22)7-6-14(20-21)15-5-3-9-24-15/h2-10,12H,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMICDVFFRAOKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.